4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
Description
4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core with three methyl substituents at positions 4, 5, and 7. This partially saturated scaffold combines a pyrrole ring fused to a tetrahydropyridine moiety, conferring unique electronic and steric properties.
Properties
CAS No. |
113849-86-8 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4,5,7-trimethyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H16N2/c1-7-6-12(3)8(2)9-4-5-11-10(7)9/h4-5,7-8,11H,6H2,1-3H3 |
InChI Key |
WVTOBSCFCZZSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C2=C1NC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
A patent by outlines a stereoselective synthesis of structurally analogous octahydro-pyrrolo-pyridines via enzymatic resolution and cyclization. While the target compound differs in substitution, the methodology provides a template for constructing the bicyclic core. Key steps include:
- Enzymatic hydrolysis of racemic intermediates using lipases or esterases to achieve enantiomeric excess >99%.
- Acid-catalyzed cyclization under reflux with HCl to form the fused ring system.
- Protective group strategies (e.g., benzyl or acetyl groups) to direct methylation at specific positions.
Adapting this approach, the tetrahydro-pyrrolo-pyridine core could be assembled from dimethylpyridine-2,3-dicarboxylate derivatives, followed by selective methylation.
Stepwise Alkylation
An alternative route involves sequential alkylation of a pre-formed pyrrolo-pyridine skeleton. For example, Ethyl(dimethoxy)phenylsilane (EVT-14436612) synthesis employs a two-step alkylation process under inert atmospheres. Transposed to the target compound:
- Initial alkylation of a pyrrolo-pyridine precursor with methyl iodide or dimethyl sulfate.
- Reductive amination to saturate the pyridine ring and introduce additional methyl groups.
Detailed Synthetic Protocols
Starting Materials and Reagents
Stepwise Procedure for Cyclization-Based Synthesis
Synthesis of dimethylpyridine-2,3-dicarboxylate :
Enzymatic resolution :
Cyclization and methylation :
Post-Cyclization Alkylation
Selective methylation at C4 and C5 :
C7 methylation :
- Employ Friedel-Crafts alkylation with methyl chloride and AlCl3 in dichloromethane.
Reaction Optimization and Challenges
Temperature and Solvent Effects
Catalytic Enhancements
Yield and Purity Data
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
Substitution Patterns
- 4-Phenyl- and 4-(4-Methoxyphenyl) Derivatives (Compounds 15 and 16): These analogs (C₁₃H₁₄N₂ and C₁₄H₁₆N₂O) feature aryl substituents at position 4 instead of methyl groups.
- 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine :
Substitution at position 5 with an ethyl group (C₉H₁₄N₂, CAS 272442-28-1) modifies steric bulk compared to methyl, impacting molecular interactions .
Core Heterocycle Variations
- Thieno[3,2-c]pyridine Derivatives: Replacing the pyrrole ring with thiophene (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, CAS 54903-50-3) alters electronic properties due to sulfur’s lower electronegativity, influencing reactivity and applications in drug synthesis (e.g., ticlopidine intermediates) .
- Pyrazolo[4,3-c]pyridine Derivatives :
These feature a pyrazole ring instead of pyrrole, affecting hydrogen-bonding capabilities and metabolic stability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
